2-Chloro-2-methylpropane

Description

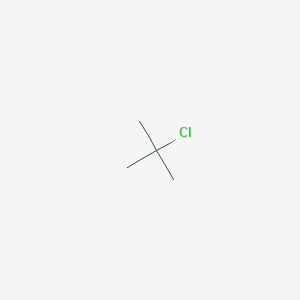

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Cl/c1-4(2,3)5/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBRKLOOSMBRFMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

(CH3)3CCl, C4H9Cl | |

| Record name | t-butyl chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/T-butyl_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023937 | |

| Record name | t-Butylchloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [Merck Index] Hygroscopic liquid; [Sigma-Aldrich MSDS] | |

| Record name | Propane, 2-chloro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Butyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19578 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

302.0 [mmHg] | |

| Record name | tert-Butyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19578 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

507-20-0 | |

| Record name | tert-Butyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=507-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-2-methylpropane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6527 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 2-chloro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | t-Butylchloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-2-methylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JN2YO95TZ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Chloro-2-methylpropane physical and chemical properties

An In-depth Technical Guide to 2-Chloro-2-methylpropane: Properties, Reactivity, and Experimental Protocols

Introduction

This compound, commonly known as tert-butyl chloride, is a tertiary alkyl halide with the chemical formula (CH₃)₃CCl.[1] It serves as a vital intermediate and model compound in organic chemistry, particularly for studying nucleophilic substitution and elimination reactions.[2] This colorless, volatile, and highly flammable liquid is utilized as an alkylating agent to introduce the tert-butyl group into molecules and as a precursor in the synthesis of various organic compounds, including pharmaceuticals and fuel additives.[3][4] Its distinct reactivity, driven by the stability of the tertiary carbocation intermediate it readily forms, makes it a cornerstone for understanding unimolecular reaction mechanisms.[2][5]

Physical and Chemical Properties

The physical and chemical characteristics of this compound are well-documented, providing a clear profile of its behavior under various conditions. It is a colorless liquid with a characteristic odor.[6][7] While it is insoluble or only slightly soluble in water, it is miscible with common organic solvents like alcohol and ether.[4][7][8]

Quantitative Physical Data

The following table summarizes the key physical properties of this compound.

| Property | Value |

| Molecular Formula | C₄H₉Cl[9][10] |

| Molecular Weight | 92.57 g/mol [6][9] |

| Appearance | Colorless liquid[6][4] |

| Density | 0.84 g/cm³ (at 20 °C)[11] / 0.851 g/mL (at 25 °C)[4] |

| Boiling Point | 51-52 °C[4][10] |

| Melting Point | -25 °C[4][10] |

| Vapor Pressure | 4.82 psi (20 °C)[4] |

| Vapor Density | 3.2 (vs air)[4] |

| Refractive Index | n20/D 1.385[4] |

| Flash Point | -26 °C (-14.8 °F) - closed cup |

| Solubility | Slightly soluble in water; miscible with alcohol and ether[4][8][12] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.

| Spectroscopic Data | Characteristic Peaks / Signals |

| ¹H NMR | A single peak is observed, as all nine protons on the three methyl groups are chemically equivalent.[13] |

| ¹³C NMR | Two distinct signals are present, corresponding to the quaternary carbon bonded to chlorine and the three equivalent methyl carbons.[14] |

| Infrared (IR) | C-H stretching vibrations (~2880-3080 cm⁻¹), C-C-C skeletal vibrations (~1200-1255 cm⁻¹ and 720-750 cm⁻¹), and a characteristic C-Cl stretching absorption (~580-780 cm⁻¹).[15] |

| Mass Spectrometry (MS) | The base ion peak is typically at m/z 57, corresponding to the stable tert-butyl cation [(CH₃)₃C]⁺. The molecular ion peak appears as a pair of peaks at m/z 92 and 94, with a characteristic 3:1 intensity ratio due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[16] |

Chemical Reactivity and Mechanisms

The chemical behavior of this compound is dominated by its tendency to undergo unimolecular reactions due to the formation of a stable tertiary carbocation. It readily participates in both nucleophilic substitution (Sₙ1) and elimination (E1) reactions.[17][18]

Sₙ1 (Substitution, Nucleophilic, Unimolecular) Reaction

The Sₙ1 mechanism is a two-step process.[19] The first and rate-determining step involves the slow dissociation of the C-Cl bond to form a stable tertiary carbocation intermediate.[20][21][22] In the second step, a nucleophile rapidly attacks the planar carbocation, which can occur from either face, often leading to a mixture of stereoisomers if the carbon were chiral.[19][22] This reaction's rate is dependent only on the concentration of the alkyl halide.[21][22]

For instance, the hydrolysis of this compound with water proceeds via an Sₙ1 mechanism to form 2-methyl-2-propanol.[23]

Caption: Sₙ1 reaction mechanism of this compound with water.

E1 (Elimination, Unimolecular) Reaction

Concurrent with Sₙ1 reactions, this compound also undergoes E1 elimination, especially in the presence of a weak base and/or at elevated temperatures.[17][24] The E1 mechanism shares the same initial rate-determining step as the Sₙ1 reaction: the formation of the carbocation intermediate.[18][21] However, instead of a nucleophilic attack, a base (often the solvent) removes a proton from an adjacent carbon, leading to the formation of an alkene (2-methylpropene).[17][21]

When this compound is treated with a protic solvent like aqueous ethanol, it typically yields a mixture of Sₙ1 and E1 products.[17][18]

Caption: E1 reaction mechanism of this compound.

Experimental Protocols

Synthesis of this compound from 2-Methyl-2-propanol

A standard and industrially scalable method for preparing this compound is through the reaction of 2-methyl-2-propanol (tert-butanol) with concentrated hydrochloric acid.[3][25] This is an acid-catalyzed Sₙ1 reaction.[3][26]

Methodology:

-

Reaction Setup: 2-methyl-2-propanol is combined with concentrated hydrochloric acid in a separating funnel or a flask equipped for stirring, typically under a fume hood.[25][27] The mixture is often cooled initially in an ice bath.[27]

-

Reaction Execution: The mixture is shaken or stirred vigorously.[25][27] The reaction proceeds as the hydroxyl group of the alcohol is protonated, converting it into a good leaving group (water). The subsequent loss of water generates a stable tertiary carbocation, which is then attacked by the chloride ion.[3][26] As the reaction progresses, the mixture becomes cloudy and separates into two layers, as the organic product is insoluble in the aqueous acid.[25]

-

Work-up and Purification:

-

The layers are separated. The upper organic layer contains the crude this compound.

-

The crude product is washed with a 5% aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.[28] Care must be taken to vent the separating funnel frequently, as carbon dioxide gas is evolved.[28][29]

-

The organic layer is then washed with water to remove any remaining salts.[28]

-

The product is dried using an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate, to remove residual water.[27][28][29] The disappearance of a milky appearance indicates the removal of water.[29]

-

The final purification is achieved by distillation.[27][28][29] The fraction collected at the boiling point of this compound (51-52 °C) is the purified product.[28]

-

Caption: Experimental workflow for the synthesis of this compound.

Safety Information

This compound is a hazardous chemical that requires careful handling.

-

Flammability: It is a highly flammable liquid and vapor.[9][10][30][31][32] Its vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[7][31][32] All work should be conducted away from open flames, sparks, and hot surfaces, and explosion-proof equipment should be used.[9][30][32]

-

Health Hazards: Inhalation may cause respiratory tract irritation, dizziness, and headaches.[6][9] It may also cause skin and eye irritation.[9] Ingestion is harmful.[9]

-

Handling and Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container, away from sources of ignition and strong oxidizing agents.[4][10][30] It is hygroscopic and should be handled with care to avoid moisture.[4][10][30] Use appropriate personal protective equipment (PPE), including gloves and eye protection.[30][32]

Conclusion

This compound is a cornerstone compound in the study of organic reaction mechanisms. Its physical properties, particularly its volatility and solubility, dictate its handling and purification procedures. Chemically, its structure predisposes it to unimolecular substitution (Sₙ1) and elimination (E1) pathways through a stable tertiary carbocation intermediate, making it an exemplary substrate for demonstrating these fundamental concepts. A thorough understanding of its properties, reactivity, and associated experimental protocols is essential for its safe and effective use in research and industrial synthesis.

References

- 1. fiveable.me [fiveable.me]

- 2. This compound | Alkylating Agent | For RUO [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 507-20-0 [chemicalbook.com]

- 5. homework.study.com [homework.study.com]

- 6. This compound (Tert-Butyl Chloride): Properties, Uses, And Safety Tips - KBR [hskbrchemical.com]

- 7. westlab.com.au [westlab.com.au]

- 8. This compound: What It Is, How It’s Used, And Safety Tips - KBR [hskbrchemical.com]

- 9. dept.harpercollege.edu [dept.harpercollege.edu]

- 10. dept.harpercollege.edu [dept.harpercollege.edu]

- 11. merckmillipore.com [merckmillipore.com]

- 12. This compound [chemister.ru]

- 13. C4H9Cl (CH3)3CCl this compound low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. spectrabase.com [spectrabase.com]

- 15. C4H9Cl (CH3)3CCl infrared spectrum of this compound prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. C4H9Cl (CH3)3CCl mass spectrum of this compound fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. byjus.com [byjus.com]

- 20. homework.study.com [homework.study.com]

- 21. askthenerd.com [askthenerd.com]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. homework.study.com [homework.study.com]

- 24. homework.study.com [homework.study.com]

- 25. chim.lu [chim.lu]

- 26. This compound synthesis - chemicalbook [chemicalbook.com]

- 27. Making sure you're not a bot! [oc-praktikum.de]

- 28. scribd.com [scribd.com]

- 29. issr.edu.kh [issr.edu.kh]

- 30. sigmaaldrich.com [sigmaaldrich.com]

- 31. msds.nipissingu.ca [msds.nipissingu.ca]

- 32. fishersci.com [fishersci.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of tert-Butyl Chloride from tert-Butanol (B103910) and HCl

This guide provides a comprehensive overview of the synthesis of tert-butyl chloride (2-chloro-2-methylpropane) from tert-butanol (2-methyl-2-propanol) and concentrated hydrochloric acid. This reaction is a classic example of a unimolecular nucleophilic substitution (SN1) reaction and is fundamental in organic synthesis for creating tertiary alkyl halides.

Reaction Mechanism: SN1 Pathway and Competing E1 Elimination

The conversion of tert-butanol, a tertiary alcohol, into tert-butyl chloride using concentrated HCl proceeds via an SN1 mechanism.[1][2][3] This pathway is favored due to the stability of the tertiary carbocation intermediate that is formed.[4][5]

The mechanism involves three primary steps:

-

Protonation of the Alcohol: The hydroxyl (-OH) group of tert-butanol is a poor leaving group. In the presence of a strong acid like HCl, the lone pair of electrons on the oxygen atom attacks a proton (H+) from the acid.[6] This protonates the hydroxyl group, forming a tert-butyloxonium ion, which has a much better leaving group: a neutral water molecule.[4][5]

-

Formation of a Carbocation: The bond between the carbon and the oxygen in the tert-butyloxonium ion breaks heterolytically, and the water molecule departs.[6] This is the rate-determining (slowest) step of the reaction and results in the formation of a stable tertiary carbocation.[5]

-

Nucleophilic Attack: The chloride ion (Cl-), a nucleophile, rapidly attacks the electrophilic carbocation, forming a new carbon-chlorine bond and yielding the final product, tert-butyl chloride.[4][7]

A common side reaction that competes with the SN1 pathway is the unimolecular elimination (E1) reaction.[8] The carbocation intermediate can also lose a proton from an adjacent carbon atom to a weak base (like water) to form an alkene. In this case, the product is isobutylene (B52900) (2-methylpropene), which is a gas at room temperature and will typically bubble out of the reaction mixture, leading to a lower yield of tert-butyl chloride.[4][9]

Experimental Protocols

The following is a generalized protocol synthesized from established laboratory procedures.[10][11][12]

Materials and Reagents

-

tert-Butanol

-

Concentrated Hydrochloric Acid (HCl), ~12 M

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Calcium Chloride (CaCl₂) or Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

-

Separatory Funnel

-

Erlenmeyer flasks

-

Beakers

-

Graduated cylinders

-

Distillation apparatus

-

Ice bath

Experimental Workflow Diagram

Detailed Procedure

-

Reaction: In a fume hood, combine tert-butanol and cold concentrated hydrochloric acid in a separatory funnel.[12][13] Stopper the funnel and shake the mixture for 15-20 minutes.[11][14] It is crucial to vent the funnel frequently by inverting it and opening the stopcock to release the pressure that builds up.[12]

-

Layer Separation: Allow the mixture to stand undisturbed until two distinct layers form.[10] The upper, less dense layer is the organic product (tert-butyl chloride), while the lower layer is the aqueous phase.[10][14]

-

Washing: Carefully drain and discard the lower aqueous layer. Wash the remaining organic layer sequentially with the following solutions, shaking and venting after each addition and discarding the lower aqueous layer each time:

-

Water, to remove the bulk of the remaining acid.[12]

-

5% Sodium Bicarbonate solution, to neutralize any residual acid. Be cautious as this will generate carbon dioxide gas, causing pressure buildup.[11][12][15]

-

Saturated Sodium Chloride (brine) solution, to help remove dissolved water from the organic layer.[12][14]

-

-

Drying: Transfer the washed organic layer to a clean, dry Erlenmeyer flask. Add a small amount of a drying agent like anhydrous calcium chloride or sodium sulfate and swirl the flask.[10][11] Add more drying agent until it no longer clumps together, indicating the solution is dry.[5]

-

Purification: Carefully decant or filter the dried liquid into a distillation flask. Purify the tert-butyl chloride by simple distillation, collecting the fraction that boils between 49-52°C.[8][11][16]

Data Presentation

Table 1: Physical Properties of Key Compounds

| Compound | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |

| tert-Butanol | 74.12 | ~0.78 | ~82 |

| tert-Butyl Chloride | 92.57 | ~0.84 | ~51 |

| Hydrochloric Acid (conc.) | 36.46 | ~1.19 | - |

Table 2: Summary of Reported Experimental Conditions and Yields

| tert-Butanol Quantity | Conc. HCl Quantity | Reported Yield (%) | Reference |

| 74 g (1 mole) | 247 mL (~3 moles) | 78–88 | [11] |

| 5 mL | 13 mL | 48.86 | [14] |

| 10 mL | 30 mL | 2.2 (error) | [13] |

| 5 mL | 15 mL | 13.23 | [3] |

| Not specified | Not specified | 12.15 | [17] |

| 10 mL | 20 mL | 1.13 | [18] |

Note: Yields can vary significantly based on reaction time, temperature control, and the efficiency of the workup and purification steps.

Product Characterization

The successful synthesis of tert-butyl chloride can be confirmed through several methods:

-

Silver Nitrate (B79036) Test: A rapid qualitative test involves adding a few drops of the product to a solution of silver nitrate (AgNO₃) in ethanol.[14] Tertiary alkyl halides react quickly via an SN1 mechanism to form a white precipitate of silver chloride (AgCl), confirming the presence of the C-Cl bond.[10][14]

-

Infrared (IR) Spectroscopy: The completion of the reaction can be monitored by IR spectroscopy. A successful reaction will show the disappearance of the broad O-H stretching band of the starting alcohol (around 3200-3600 cm⁻¹) and the appearance of a C-Cl stretching band in the product (around 550-750 cm⁻¹).[19][20]

-

Boiling Point Determination: The boiling point of the purified product should be measured and compared to the literature value of approximately 51°C.[16] A narrow boiling range indicates a high degree of purity.[13]

References

- 1. Khan Academy [khanacademy.org]

- 2. The reaction of tert-butyl alcohol with concentrated HCl goes by ... | Study Prep in Pearson+ [pearson.com]

- 3. studymoose.com [studymoose.com]

- 4. nbinno.com [nbinno.com]

- 5. rsc.org [rsc.org]

- 6. m.youtube.com [m.youtube.com]

- 7. homework.study.com [homework.study.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. youtube.com [youtube.com]

- 13. scribd.com [scribd.com]

- 14. One Part of Chemistry: Synthesis of Tert-Butyl Chloride [1chemistry.blogspot.com]

- 15. youtube.com [youtube.com]

- 16. scribd.com [scribd.com]

- 17. scribd.com [scribd.com]

- 18. scribd.com [scribd.com]

- 19. brainly.com [brainly.com]

- 20. chem.libretexts.org [chem.libretexts.org]

SN1 reaction mechanism of 2-chloro-2-methylpropane.

An In-depth Technical Guide to the SN1 Reaction Mechanism of 2-chloro-2-methylpropane

Abstract

This technical guide provides a comprehensive examination of the unimolecular nucleophilic substitution (SN1) reaction mechanism as exemplified by this compound (tert-butyl chloride). It details the core mechanistic steps, reaction kinetics, and the profound influence of solvent effects. This document consolidates quantitative kinetic data from various studies into structured tables and presents detailed experimental protocols for the kinetic analysis of this reaction. Furthermore, it employs Graphviz visualizations to illustrate the reaction pathway, a typical experimental workflow, and the logical relationships governing the reaction's rate. This guide is intended for researchers, scientists, and professionals in drug development who require a deep, data-driven understanding of this fundamental reaction in organic chemistry.

The Core SN1 Reaction Mechanism

The reaction of this compound with a nucleophile, such as water in a solvolysis reaction, is a classic example of the SN1 mechanism.[1][2] The designation "SN1" signifies a S ubstitution, N ucleophilic, U nimolecular reaction, indicating that the rate-determining step involves only one molecular entity.[3][4] The mechanism proceeds in two distinct steps.[5][6]

Step 1: Formation of a Carbocation (Rate-Determining Step) The first and slowest step is the spontaneous, heterolytic cleavage of the carbon-chlorine bond.[5][6] This dissociation is rate-determining because it has the highest activation energy.[6][7] It results in the formation of a planar, sp²-hybridized tertiary carbocation (the tert-butyl cation) and a chloride anion.[4][5] The stability of this tertiary carbocation is a key reason why this compound readily undergoes an SN1 reaction, as tertiary carbocations are significantly more stable than secondary or primary ones.[8]

Step 2: Nucleophilic Attack The second step is the rapid attack of the nucleophile (e.g., a water molecule) on the electrophilic carbocation.[5][9] Because the carbocation is planar, the nucleophile can attack from either face with equal probability.[4][5] If the substrate were chiral, this would lead to a racemic mixture of products (both inversion and retention of configuration).[5][10] However, since this compound is achiral, this aspect is not observable.

Step 3: Deprotonation (if applicable) When a neutral nucleophile like water is used, a third, rapid deprotonation step occurs to form the final product, 2-methyl-2-propanol.[9]

Reaction Kinetics

A defining feature of the SN1 reaction is its first-order kinetics.[5] The rate of the reaction is dependent only on the concentration of the substrate (this compound) and is independent of the concentration of the nucleophile.[3][11][12]

The rate law is expressed as: Rate = k[R-Cl] where:

-

k is the first-order rate constant.

-

[R-Cl] is the concentration of this compound.

This is because the slow, rate-determining step involves only the dissociation of the alkyl halide.[3][6] Experiments have confirmed that even when the concentration of the nucleophile (such as hydroxide (B78521) ions or water) is significantly changed, the reaction rate remains constant.[1][12]

Quantitative Kinetic Data

The rate of the SN1 solvolysis of this compound is highly sensitive to temperature and the solvent system used. The following tables summarize key quantitative data reported in the literature.

Table 1: Rate Constants at Varying Temperatures for Hydrolysis This data was obtained for the hydrolysis of this compound in water. The activation energy can be determined from these values using the Arrhenius equation.

| Temperature (K) | Rate Constant (k) x 10⁻⁴ (s⁻¹) |

| 283 | 1.82 |

| 288 | 2.44 |

| 293 | 3.08 |

| 298 | 3.59 |

| 303 | 9.41 |

| (Data sourced from Chegg.com[13]) |

Table 2: Rate Constants in Different Solvent Systems The solvent composition has a dramatic effect on the reaction rate, primarily due to the stabilization of the carbocation intermediate.

| Solvent System (v/v) | Temperature (°C) | Rate Constant (k) |

| Aqueous Ethanol (0.051 M KOH) | Not Specified | 0.146 hr⁻¹ (4.06 x 10⁻⁵ s⁻¹) |

| 90% Acetone (B3395972) / 10% Water | 50 | 4.55 x 10⁻⁶ s⁻¹ |

| 80% Ethanol / 20% Water (Reference Solvent) | 25 | 1.00 (Relative Rate) |

| 70% Ethanol / 30% Water | 25 | 4.07 (Relative Rate) |

| 20% Acetone / 80% Water | 25 | 3360 (Relative Rate) |

| 50% Acetone / 50% Water | 25 | 51.5 (Relative Rate) |

| (Data compiled from multiple sources[1][14][15]) |

Factors Influencing the Reaction Rate

Solvent Effects

The choice of solvent is critical for an SN1 reaction. The rate is significantly enhanced by polar, protic solvents (e.g., water, alcohols).[4] This is because:

-

Stabilization of the Intermediate : Polar solvents stabilize the charged carbocation intermediate and the leaving group anion through solvation, lowering the activation energy of the rate-determining step.[15]

-

Solvation of the Leaving Group : Protic solvents are particularly effective at solvating the leaving group (Cl⁻) through hydrogen bonding, which further facilitates its departure.[4]

As shown in Table 2, increasing the water content in acetone/water or ethanol/water mixtures dramatically increases the reaction rate.[1][15] For example, the rate in 80% water/20% acetone is thousands of times faster than in solvents with less water.[15]

Experimental Protocols for Kinetic Analysis

The kinetics of the hydrolysis of this compound can be monitored by measuring the rate of hydrochloric acid (HCl) production. A common method involves using a pH indicator and titrating the acid as it forms.[16][17]

Principle

The reaction (CH₃)₃C-Cl + H₂O → (CH₃)₃C-OH + HCl produces one mole of HCl for every mole of this compound that reacts.[2][18] By adding a known, limited amount of a base (e.g., NaOH) and a pH indicator, the time it takes for the produced HCl to neutralize the base can be measured.[16] The endpoint is signaled by the indicator's color change.[16][19]

Materials

-

Bromophenol blue or Bromothymol blue indicator solution[16][17]

-

Acetone/water solvent mixtures (e.g., 70% water/30% acetone)[16]

Methodology

-

Preparation : Pipette a precise volume (e.g., 3.0 mL) of the 0.10 M this compound solution into a clean, dry Erlenmeyer flask.[2]

-

Indicator Setup : In a separate flask, prepare the aqueous solution. For example, pipette 0.30 mL of the NaOH solution, add 6.70 mL of distilled water, and a few drops of the indicator.[2] The solution should be basic (blue for bromophenol blue).[16]

-

Initiation : Quickly pour the NaOH/indicator solution into the this compound solution and simultaneously start a stopwatch. Swirl to ensure complete mixing.[2][19]

-

Data Collection : Record the exact time at which the indicator changes color (e.g., from blue to yellow), signifying that all the initial NaOH has been neutralized.[16][19]

-

Repetitive Measurement : Immediately upon the color change, another precise aliquot of the NaOH solution can be added, and the time for the next color change is recorded without stopping the stopwatch.[19] This allows for the calculation of the rate at different points in the reaction.

-

Data Analysis : The rate constant k can be determined by plotting the natural logarithm of the concentration of the remaining this compound versus time. The plot should yield a straight line with a slope of -k.[18]

Conclusion

The SN1 reaction of this compound is a cornerstone for understanding unimolecular substitution mechanisms in organic chemistry. Its adherence to first-order kinetics, the stability of its tertiary carbocation intermediate, and its sensitivity to solvent polarity are well-documented characteristics. The quantitative data and experimental protocols presented in this guide offer a robust framework for researchers to study and apply the principles of this fundamental reaction. A thorough understanding of these concepts is essential for predicting reaction outcomes and designing synthetic pathways in fields ranging from materials science to drug development.

References

- 1. LON-CAPA Sn2 [s10.lite.msu.edu]

- 2. Solved in the solvolysis of this compound, some | Chegg.com [chegg.com]

- 3. Khan Academy [khanacademy.org]

- 4. SN1 reaction - Wikipedia [en.wikipedia.org]

- 5. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 6. Mechanism [wiredchemist.com]

- 7. The mechanism for the exothermic hydrolysis of this compound i.. [askfilo.com]

- 8. rsc.org [rsc.org]

- 9. homework.study.com [homework.study.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. quora.com [quora.com]

- 13. Solved Problem 3. For the hydrolysis of | Chegg.com [chegg.com]

- 14. researchgate.net [researchgate.net]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 17. scribd.com [scribd.com]

- 18. amherst.edu [amherst.edu]

- 19. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to the Stability of the Tert-Butyl Carbocation Intermediate

Audience: Researchers, scientists, and drug development professionals.

Abstract

The tert-butyl carbocation, (CH₃)₃C⁺, is a cornerstone intermediate in organic chemistry, serving as a model for understanding the principles of carbocation stability. Its remarkable stability compared to other simple alkyl cations is a consequence of a confluence of electronic factors, primarily hyperconjugation and inductive effects. This technical guide provides a comprehensive overview of the stabilizing forces, quantitative measures of its stability in both gas and solution phases, and the detailed experimental and computational protocols used for its characterization.

Core Mechanisms of Stabilization

The stability of a carbocation is intrinsically linked to the dispersal of its positive charge.[1] In the tert-butyl cation, this is achieved through two primary electronic mechanisms.

Inductive Effect

The three methyl groups attached to the central cationic carbon are electron-donating.[2] They inductively push electron density through the sigma (σ) bonds towards the electron-deficient sp²-hybridized carbon.[1][3] This donation of electron density helps to neutralize the positive charge, thereby stabilizing the carbocation.[2] While a contributing factor, the inductive effect is generally considered weaker than hyperconjugation in this context.[4]

Hyperconjugation

Hyperconjugation is the dominant stabilizing interaction in the tert-butyl carbocation.[1][4] It involves the delocalization of electrons from the adjacent C-H σ-bonds into the empty p-orbital of the carbocationic center.[5][6] The tert-butyl cation possesses nine such C-H bonds (α-hydrogens) that can participate in this stabilizing overlap.[7][8] This interaction effectively spreads the positive charge over the α-hydrogen atoms and strengthens the C-C bonds while weakening the C-H bonds involved.[5][9] This "no-bond resonance" is a crucial factor explaining why tertiary carbocations are significantly more stable than secondary or primary ones.[2][8]

Quantitative Measures of Stability

The stability of the tert-butyl carbocation can be quantified through thermochemical data, primarily obtained from gas-phase experiments and high-level theoretical calculations, and kinetic data from solution-phase reactions.

Thermochemical Data

Gas-phase measurements provide data on the intrinsic stability of the carbocation, free from solvent effects.[10] Key parameters include the heat of formation (ΔH°f) and hydride ion affinity (HIA). A lower heat of formation indicates greater stability, while a lower hydride ion affinity (the energy released upon reaction with H⁻) also corresponds to higher carbocation stability.[11][12]

| Parameter | Value | Method | Reference(s) |

| Heat of Formation (ΔH°f 298) | 711.5 ± 0.2 kJ/mol (170.0 kcal/mol) | Experimental | [13] |

| 162 kcal/mol | Experimental | [14] | |

| 716 ± 10 kJ/mol (171.1 kcal/mol) | Theoretical Calculation | [13] | |

| Hydride Ion Affinity (HIA) | 231 kcal/mol | Gas-Phase Measurement | [12] |

| Ionization Energy (of t-butyl radical) | 6.81 ± 0.06 eV | Theoretical Calculation | [13] |

| 6.58, 6.70 eV | Experimental | [13] |

Kinetic Data: Relative Solvolysis Rates

In solution, the stability of a carbocation intermediate is often inferred from the rate of solvolysis of a corresponding alkyl halide (Sₙ1 reaction).[14] The formation of a more stable carbocation corresponds to a lower activation energy for the rate-determining step, and thus a faster reaction rate.[15] The solvolysis of tert-butyl chloride is a classic example of an Sₙ1 reaction.[16][17]

| Substrate | Relative Rate of Solvolysis (vs. i-propyl chloride) | Conditions | Reference(s) |

| iso-Propyl chloride | 1 | 50% EtOH, 45 °C | [14] |

| tert-Butyl chloride | ~20,000 | 50% EtOH, 45 °C | [14] |

This vast difference in reaction rates underscores the significantly greater stability of the tertiary carbocation intermediate compared to the secondary one.[14]

Experimental and Computational Protocols

A variety of sophisticated methods are employed to generate, observe, and characterize the tert-butyl carbocation.

Protocol 1: Generation and Spectroscopic Observation in Superacid Media

Direct observation of the long-lived tert-butyl carbocation is possible in superacid media, which are characterized by extremely low nucleophilicity.[18] A common superacid system is SbF₅ in a solvent like SO₂ClF.

Methodology:

-

Preparation: A solution of a suitable precursor, such as tert-butyl chloride or tert-butanol, is prepared in a non-nucleophilic solvent (e.g., SO₂ClF) at low temperature (typically -78 °C) to control the reaction.

-

Generation: The precursor solution is slowly added to a pre-cooled solution of a superacid, such as antimony pentafluoride (SbF₅). The superacid protonates the alcohol or abstracts the halide, generating the stable carbocation.[18]

-

Stabilization: The resulting counter-ion (e.g., SbF₆⁻) is exceptionally non-nucleophilic, preventing it from reacting with the carbocation and allowing the cation to persist in solution for extended periods.[18]

-

Analysis: The solution containing the stable carbocation is analyzed using low-temperature spectroscopic techniques.

-

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and observe the chemical shifts characteristic of the carbocationic center.[19][20][21]

-

IR Spectroscopy: Infrared spectroscopy can probe the vibrational modes of the cation, providing insight into bonding and the effects of hyperconjugation.[9][22][23]

-

Protocol 2: Determination of Relative Stability via Solvolysis Kinetics

This method compares the rates of Sₙ1 reactions for different alkyl halides to infer the relative stability of the carbocation intermediates.

Methodology:

-

Solvent System: A polar, protic solvent system is chosen, such as aqueous ethanol (B145695) or acetone.[14][16] The specific composition and temperature are precisely controlled.

-

Reaction Initiation: A known concentration of the alkyl halide (e.g., tert-butyl chloride) is added to the thermostatted solvent to initiate the solvolysis reaction.[16]

-

Rate Monitoring: The reaction progress is monitored over time. A common method is to measure the concentration of the acid (HCl) produced. This is often done by periodically removing aliquots and titrating them with a standardized base (e.g., NaOH) using an indicator.[16][24]

-

Data Analysis: The concentration data versus time is used to determine the pseudo-first-order rate constant (k) for the reaction.[16]

-

Comparison: The rate constants for different substrates (e.g., tert-butyl chloride vs. iso-propyl chloride) are compared under identical conditions to determine their relative reactivity and, by inference, the relative stability of their carbocation intermediates.

Protocol 3: Gas-Phase Stability Determination

Gas-phase measurements, such as Hydride Ion Affinity (HIA), provide a measure of the intrinsic stability of a carbocation. These are often performed using Fourier Transform Ion Cyclotron Resonance (FTICR) mass spectrometry.

Methodology:

-

Ion Generation: The carbocation of interest is generated in the gas phase within the FTICR cell, for example, by electron ionization of a suitable precursor.

-

Ion Trapping: The generated ions are trapped in the cell by strong magnetic and electric fields.

-

Reaction with Hydride Donor: A neutral reagent that can donate a hydride ion (e.g., an alkane) is introduced into the cell at a known pressure.

-

Equilibrium Monitoring: The equilibrium between the carbocation, the hydride donor, the resulting neutral molecule, and the new carbocation formed from the donor is allowed to establish. The relative abundances of the ions are measured.

-

HIA Calculation: From the equilibrium constant and the known thermochemical properties of the reference compounds, the free energy change of the hydride transfer reaction is determined, which directly relates to the HIA of the carbocation.[25]

Protocol 4: Computational Chemistry Modeling

Quantum chemical calculations are powerful tools for predicting and rationalizing carbocation stability.

Methodology:

-

Structure Optimization: The geometry of the tert-butyl carbocation and relevant reference molecules (e.g., isobutane) is optimized using a selected level of theory (e.g., Density Functional Theory like B97D3) and a basis set (e.g., def2-TZVPP).[14]

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm they are true energy minima and to obtain thermochemical data such as zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.[14]

-

Energy Calculation: High-accuracy single-point energy calculations may be performed using more sophisticated methods (e.g., G3(MP2) or coupled cluster methods) to refine the electronic energies.[13][26]

-

Property Calculation: From these calculations, key thermochemical quantities like the heat of formation and hydride ion affinity can be calculated by constructing appropriate isodesmic or other balanced reactions.[14][26]

Conclusion

The exceptional stability of the tert-butyl carbocation is a foundational concept in physical organic chemistry, explained by the synergistic effects of nine C-H hyperconjugative interactions and the inductive electron donation from three methyl groups. This stability has been rigorously quantified through extensive gas-phase and solution-phase experiments and corroborated by high-level computational studies. The methodologies detailed herein, from generation in superacids to kinetic analysis and theoretical modeling, provide a robust framework for the investigation of this and other critical reactive intermediates in chemical and pharmaceutical research.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. quora.com [quora.com]

- 3. Organic chemistry 11: SN1 Substitution - carbocations, solvolysis, solvent effects [cureffi.org]

- 4. The dominating factor for stability of t -Butyl carbocation is (A) Reson.. [askfilo.com]

- 5. Illustrated Glossary of Organic Chemistry - Hyperconjugation [chem.ucla.edu]

- 6. youtube.com [youtube.com]

- 7. quora.com [quora.com]

- 8. quora.com [quora.com]

- 9. Stabilization of carbocations CH 3 + , C 2 H 5 + , i-C 3 H 7 + , tert -Bu + , and cyclo -pentyl + in solid phases: experimental data versus calculatio ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP06839A [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. wyzant.com [wyzant.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. tert-Butyl chloride undergoes solvolysis in both acetic acid and ... | Study Prep in Pearson+ [pearson.com]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. reddit.com [reddit.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Collection - tert-Butyl Carbocation in Condensed Phases: Stabilization via Hyperconjugation, Polarization, and Hydrogen Bonding - The Journal of Physical Chemistry A - Figshare [acs.figshare.com]

- 24. Correlation of the rates of solvolysis of tert-butyl chlorothioformate and observations concerning the reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. arkat-usa.org [arkat-usa.org]

The E1 Elimination Pathway of Tert-Butyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the E1 elimination reaction pathway for tert-butyl chloride. It details the reaction mechanism, kinetics, and the factors influencing the product distribution, with a focus on quantitative data and experimental protocols relevant to research and development in the pharmaceutical and chemical industries.

Core Concepts: The E1 Elimination Reaction

The unimolecular elimination (E1) reaction of tert-butyl chloride is a first-order elimination reaction characterized by a two-step mechanism involving a carbocation intermediate.[1] This pathway is in direct competition with the unimolecular nucleophilic substitution (SN1) reaction, as both share the same initial rate-determining step.[2][3]

The overall reaction involves the dehydrohalogenation of tert-butyl chloride to form 2-methylpropene.

(CH₃)₃CCl → (CH₃)₂C=CH₂ + HCl

The E1 mechanism is favored under conditions that promote the formation and stability of the tertiary carbocation intermediate, such as the use of polar protic solvents and higher temperatures.[4] The reaction rate is independent of the concentration of the base, as the base is only involved in the second, fast step of the reaction.[5]

Reaction Mechanism and Kinetics

The E1 reaction of tert-butyl chloride proceeds through two distinct steps:

-

Ionization (Rate-Determining Step): The carbon-chlorine bond breaks heterolytically to form a stable tertiary carbocation and a chloride ion. This is the slow, rate-determining step of the reaction.[1]

-

Deprotonation: A weak base (often the solvent) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a pi bond and yielding the alkene product, 2-methylpropene.[3]

Due to the shared rate-determining step with the SN1 reaction, the overall rate of consumption of tert-butyl chloride is the sum of the rates of the E1 and SN1 pathways. The rate law for the E1 reaction is:

Rate = k[tert-butyl chloride]

This first-order kinetic profile signifies that the reaction rate is solely dependent on the concentration of the substrate.[5]

Quantitative Data

The following tables summarize key quantitative data for the solvolysis of tert-butyl chloride, which encompasses both the E1 and SN1 pathways.

Rate Constants of Solvolysis

The rate of solvolysis of tert-butyl chloride is highly dependent on the solvent. The following table presents the logarithm of the first-order rate constants (log k/s⁻¹) for the solvolysis of tert-butyl chloride in various protic and aprotic solvents at 298 K.

| Solvent | log k/s⁻¹ |

| Water | -3.87 |

| Methanol | -6.09 |

| Ethanol (B145695) | -7.04 |

| 2-Propanol | -7.96 |

| Acetonitrile | -8.82 |

| Acetone | -8.54 |

| Dichloromethane | -10.34 |

Data sourced from ResearchGate.[6]

Product Distribution

The ratio of E1 to SN1 products is influenced by the solvent and temperature. In a mixed solvent of water and acetonitrile, the hydrolysis of tert-butyl chloride yields a mixture of 2-methyl-2-propanol (SN1 product) and 2-methylpropene (E1 product).[3]

| Solvent System | Temperature (°C) | % SN1 Product (2-methyl-2-propanol) | % E1 Product (2-methylpropene) |

| Water/Acetonitrile | Not Specified | 60 | 40 |

Data sourced from Chemistry LibreTexts and MSU Chemistry.[3]

Increasing the temperature generally favors the E1 pathway over the SN1 pathway due to the higher activation energy of the elimination reaction.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the E1 elimination of tert-butyl chloride.

Kinetic Analysis of Tert-Butyl Chloride Solvolysis

This protocol describes the determination of the rate constant for the solvolysis of tert-butyl chloride by monitoring the production of hydrochloric acid via titration.[7]

Materials:

-

Tert-butyl chloride

-

Aqueous ethanol (e.g., 50:50 v/v)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Bromothymol blue indicator

-

Erlenmeyer flasks, burette, pipette, stopwatch

Procedure:

-

Prepare a reaction mixture of tert-butyl chloride in the desired aqueous ethanol solvent in an Erlenmeyer flask.

-

Add a few drops of bromothymol blue indicator to the reaction mixture.

-

At time zero, initiate the reaction and simultaneously start the stopwatch.

-

At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a flask containing a known volume of ethanol.

-

Titrate the quenched sample with the standardized NaOH solution until the bromothymol blue indicator changes color (from yellow to blue), indicating the endpoint.

-

Record the volume of NaOH used.

-

Continue this process for several time points.

-

To determine the concentration of tert-butyl chloride at infinite time ([RCl]∞), allow a separate sample of the reaction mixture to react to completion (this can be accelerated by gentle heating). Titrate this sample to determine the total amount of HCl produced.

-

Calculate the concentration of tert-butyl chloride remaining at each time point using the titration data.

-

Plot ln([RCl]t / [RCl]₀) versus time. The slope of the resulting straight line is the negative of the first-order rate constant (-k).

Product Analysis by Gas Chromatography (GC)

This protocol outlines the analysis of the E1 and SN1 products from the solvolysis of tert-butyl chloride using gas chromatography.[8]

Materials:

-

Reaction mixture from the solvolysis of tert-butyl chloride

-

Gas chromatograph (GC) equipped with a suitable column (e.g., DB-5) and a flame ionization detector (FID)

-

Standards of tert-butyl chloride, 2-methylpropene, and 2-methyl-2-propanol

-

Syringe for injection

Procedure:

-

Allow the solvolysis reaction of tert-butyl chloride to proceed for a desired amount of time under controlled conditions (temperature, solvent).

-

Prepare standard solutions of the starting material and expected products in the reaction solvent.

-

Inject a known volume of the standard solutions into the GC to determine their retention times.

-

Inject a sample of the reaction mixture into the GC.

-

Record the chromatogram.

-

Identify the peaks in the reaction mixture chromatogram by comparing their retention times to those of the standards.

-

Quantify the relative amounts of the E1 (2-methylpropene) and SN1 (2-methyl-2-propanol) products by integrating the areas of the corresponding peaks.

-

The product ratio can be calculated from the relative peak areas.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Caption: The two-step mechanism of the E1 elimination of tert-butyl chloride.

Caption: Competition between the E1 and SN1 pathways for tert-butyl chloride.

Caption: Experimental workflow for the study of tert-butyl chloride solvolysis.

References

- 1. E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. amherst.edu [amherst.edu]

- 8. rsc.org [rsc.org]

The Solubility of 2-Chloro-2-methylpropane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-2-methylpropane, also known as tert-butyl chloride, is a tertiary alkyl halide with significant applications in organic synthesis, serving as a key intermediate in the introduction of the tert-butyl group and in the preparation of various derivatives. A thorough understanding of its solubility in different organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, detailing its behavior in common organic solvents, outlining experimental methodologies for solubility determination, and presenting a logical workflow for solubility assessment.

While this compound is widely reported to be miscible with many common organic solvents, specific quantitative solubility data is not extensively available in readily accessible literature. Miscibility implies that the two substances will mix in all proportions to form a single homogeneous phase. This guide, therefore, summarizes the available qualitative and limited quantitative solubility information and provides detailed protocols for its experimental determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility characteristics.

| Property | Value |

| Molecular Formula | C₄H₉Cl |

| Molecular Weight | 92.57 g/mol |

| Appearance | Colorless liquid |

| Melting Point | -25 °C |

| Boiling Point | 51-52 °C |

| Density | 0.851 g/mL at 25 °C |

Solubility Data

The solubility of this compound is governed by the principle of "like dissolves like." As a relatively nonpolar molecule with a dipole moment, it exhibits high solubility in a range of organic solvents and limited solubility in highly polar solvents like water.

| Solvent | Qualitative Solubility | Quantitative Solubility ( g/100 g solvent) | Temperature (°C) |

| Methanol | Miscible | Data not available | - |

| Ethanol | Miscible | Data not available | - |

| Diethyl Ether | Miscible | Data not available | - |

| Acetone | Miscible | Data not available | - |

| Ethyl Acetate | Miscible | Data not available | - |

| Benzene | Soluble | Data not available | - |

| Chloroform | Soluble | Data not available | - |

| Toluene | Miscible | Data not available | - |

| Water | Sparingly soluble | 0.29 | 15 |

Experimental Protocols

Accurate determination of the solubility of a volatile liquid like this compound requires carefully controlled experimental procedures. The following protocols describe common methods that can be adapted for this purpose.

Method 1: Shake-Flask Method (for determining miscibility or saturation limit)

This is a widely used and reliable method for determining the solubility of a substance in a solvent.

1. Materials:

- This compound (high purity)

- Solvent of interest (high purity)

- Thermostatically controlled shaker or water bath

- Calibrated analytical balance

- Volumetric flasks and pipettes

- Gas-tight syringes

- Vials with airtight septa

- Analytical instrument for concentration measurement (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID)

2. Procedure:

- Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations. These will be used to create a calibration curve.

- In a series of sealed vials, add a known volume of the solvent.

- Using a gas-tight syringe, add progressively larger, known masses of this compound to each vial.

- Securely seal the vials to prevent the evaporation of the volatile solute and solvent.

- Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

- Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

- After agitation, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow any undissolved phase to separate. For a liquid solute, this would be the formation of a second liquid layer.

- Carefully observe each vial for the presence of a single homogeneous phase (miscible) or two distinct liquid layers (immiscible or saturation point exceeded).

- To determine the quantitative solubility, carefully withdraw an aliquot from the solvent-rich phase of the saturated solution using a gas-tight syringe.

- Dilute the aliquot with a known volume of the solvent to bring the concentration within the range of the calibration curve.

- Analyze the diluted sample using a calibrated GC-FID to determine the concentration of this compound.

- Calculate the solubility in the desired units (e.g., g/100 g solvent, mole fraction).

Method 2: Gravimetric Method (for less volatile solvents)

This method is simpler but may be less accurate for a volatile solute like this compound unless performed with extreme care to minimize evaporative losses.

1. Materials:

- This compound

- Solvent of interest

- Saturated solution preparation apparatus (as in the shake-flask method)

- Evaporating dish with a cover

- Analytical balance

- Oven

2. Procedure:

- Prepare a saturated solution of this compound in the solvent at a specific temperature as described in the shake-flask method.

- Carefully weigh a clean, dry evaporating dish with its cover.

- Quickly transfer a known volume or mass of the clear, saturated supernatant into the weighed evaporating dish and immediately place the cover on.

- Weigh the evaporating dish with the solution and cover to determine the mass of the solution.

- Carefully evaporate the solvent in a fume hood. For a volatile solute, this step is challenging and may lead to loss of the solute. A gentle stream of inert gas at a controlled temperature can be used.

- Once the solvent has evaporated, dry the remaining residue (this compound) in an oven at a temperature below its boiling point until a constant weight is achieved.

- Weigh the evaporating dish with the residue and cover.

- The mass of the solute is the final weight minus the initial weight of the evaporating dish and cover. The mass of the solvent is the mass of the solution minus the mass of the solute.

- Calculate the solubility in g/100 g of solvent.

Logical Workflow for Solubility Assessment

The following diagram illustrates a general workflow for assessing the solubility of a liquid compound like this compound in an organic solvent.

Caption: A logical workflow for determining the solubility of a liquid compound.

Conclusion

This compound is a versatile organic compound that exhibits high miscibility with a wide range of common organic solvents, a property that is crucial for its application in synthetic chemistry. While precise quantitative solubility data is not widely published, this guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to determine its solubility characteristics for their specific applications. The provided workflow offers a systematic approach to solubility assessment, ensuring reliable and accurate data generation for research, development, and process optimization. Careful execution of these experimental methods will enable scientists to effectively utilize this compound in their work.

2-Chloro-2-methylpropane as a classic example of a tertiary alkyl halide.

An In-depth Technical Guide to 2-Chloro-2-methylpropane: A Tertiary Alkyl Halide

Introduction

This compound, also commonly known as tert-butyl chloride, is a quintessential example of a tertiary alkyl halide.[1] Its unique structure, featuring a chlorine atom attached to a tertiary carbon, dictates its reactivity, making it a cornerstone for studying nucleophilic substitution and elimination reaction mechanisms in organic chemistry. This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and drug development professionals. The document delves into its chemical and physical properties, detailed synthesis protocols, and its characteristic reaction pathways, with a focus on the underlying mechanistic principles.

Properties of this compound

This compound is a colorless, flammable liquid with a characteristic odor.[1][2] It is sparingly soluble in water but miscible with many organic solvents.[2][3] Its physical and chemical properties are summarized in the tables below.

Physical Properties

| Property | Value |

| Molecular Formula | C4H9Cl |

| Molecular Weight | 92.57 g/mol [1] |

| Appearance | Colorless liquid[1] |

| Density | 0.851 g/mL at 25 °C[4][5][6][7] |

| Boiling Point | 51-52 °C[4][5][6][7] |

| Melting Point | -25 °C[4][5][6][7] |

| Refractive Index | n20/D 1.385[4][5][6][7] |

| Vapor Density | 3.2 (vs air)[4][5][7] |

| Vapor Pressure | 4.82 psi (20 °C)[4][5][7] |

| Flash Point | -9 °C (open cup) |

Chemical Properties

| Property | Description |

| Reactivity | Highly reactive in nucleophilic substitution (SN1) and elimination (E1) reactions due to the stability of the tertiary carbocation intermediate.[8][9][10] |

| Solubility | Sparingly soluble in water, with a tendency to undergo slow hydrolysis to tert-butyl alcohol.[2][3] Miscible with common organic solvents like ethanol, ether, and benzene.[2] |

| Stability | Stable under standard conditions but is highly flammable.[4][5] |

Synthesis of this compound

The most common and industrially scalable method for the synthesis of this compound is the reaction of tert-butanol (B103910) with concentrated hydrochloric acid.[11][12] This reaction proceeds via an SN1 mechanism.

Reaction Mechanism

The synthesis follows a three-step SN1 pathway:

-

Protonation of the alcohol: The hydroxyl group of tert-butanol is protonated by the strong acid (HCl), forming a good leaving group (water).[11][12]

-

Formation of a carbocation: The protonated alcohol loses a water molecule to form a stable tertiary carbocation. This is the slow, rate-determining step of the reaction.[11][12][13]

-

Nucleophilic attack: The chloride ion from HCl, a nucleophile, attacks the carbocation to form this compound.[11][12]

Experimental Protocol

The following is a typical laboratory procedure for the synthesis of this compound from tert-butanol.

Materials:

-

tert-Butanol (2-methyl-2-propanol)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃) solution (5%)

-

Anhydrous Calcium Chloride (CaCl₂) or Sodium Sulfate (B86663) (Na₂SO₄)

-

Separatory funnel, Erlenmeyer flasks, distillation apparatus

Procedure:

-

Reaction: In a separatory funnel, combine tert-butanol and an excess of cold, concentrated hydrochloric acid.[14][15]

-

Mixing: Stopper the funnel and shake gently, periodically venting to release pressure. The mixture will become cloudy as the insoluble product forms.[14] Continue to mix for approximately 20 minutes.[14]

-

Separation: Allow the layers to separate. The upper layer is the organic product (this compound), and the lower layer is the aqueous acid.[14]

-

Washing: Drain the lower aqueous layer. Wash the organic layer with water, followed by a 5% sodium bicarbonate solution to neutralize any remaining acid.[16][17] Vent the funnel frequently during the bicarbonate wash as carbon dioxide gas is evolved.[16]

-

Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a drying agent such as anhydrous calcium chloride or sodium sulfate to remove residual water.[14][16]

-

Purification: Decant or filter the dried liquid into a distillation flask. Purify the this compound by simple distillation, collecting the fraction that boils at 50-52 °C.[15][16]

Reactions of this compound

Due to its tertiary structure, this compound readily undergoes unimolecular nucleophilic substitution (SN1) and unimolecular elimination (E1) reactions. The formation of a relatively stable tertiary carbocation intermediate is central to both mechanisms.[8][10]

SN1 Reaction

In the presence of a weak nucleophile and a polar protic solvent (e.g., water, ethanol), this compound undergoes an SN1 reaction.

Mechanism:

-

Ionization: The C-Cl bond breaks heterolytically to form a tertiary carbocation and a chloride ion. This is the rate-determining step.[18][19]

-

Nucleophilic Attack: The nucleophile attacks the planar carbocation. This can occur from either face, leading to a racemic mixture if the starting material were chiral.[13][20]

-

Deprotonation: If the nucleophile is neutral (like water or an alcohol), a final deprotonation step occurs to yield the final product.[18]

A classic example is the hydrolysis of this compound in water to form tert-butyl alcohol.[3] The kinetics of this reaction are first-order, depending only on the concentration of the alkyl halide.[21][22]

E1 Reaction

In the presence of a weak base and typically at higher temperatures, this compound can undergo an E1 elimination reaction to form 2-methylpropene.

Mechanism:

-

Ionization: Similar to the SN1 reaction, the first step is the formation of a tertiary carbocation.[8][9][10]

-

Deprotonation: A weak base removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond.[8][10]

It is important to note that SN1 and E1 reactions are often in competition.[8][10] For example, when this compound is warmed in 80% aqueous ethanol, a mixture of the substitution product (2-methyl-2-propanol) and the elimination product (2-methylpropene) is obtained.[8]

Applications in Research and Development

The predictable reactivity of this compound makes it a valuable reagent in organic synthesis and a model substrate for mechanistic studies.

-

Alkylating Agent: It is used to introduce the tert-butyl group into various molecules, which is a common strategy in medicinal chemistry to enhance steric bulk or modify pharmacokinetic properties.[12]

-

Chlorinating Agent: It can be used to convert alcohols to their corresponding alkyl chlorides.[12]

-

Mechanistic Studies: The solvolysis of this compound is a classic experiment for studying SN1 reaction kinetics and the influence of solvent polarity.[21][22][23][24][25]

Conclusion

This compound serves as a textbook example of a tertiary alkyl halide, providing a clear and predictable platform for understanding fundamental reaction mechanisms in organic chemistry. Its synthesis is straightforward, and its propensity to undergo SN1 and E1 reactions through a stable carbocation intermediate is well-established. For researchers and professionals in drug development, a thorough understanding of the properties and reactivity of this compound is essential for its application in the synthesis of more complex molecules and for the study of reaction kinetics and mechanisms.

References

- 1. This compound (Tert-Butyl Chloride): Properties, Uses, And Safety Tips - KBR [hskbrchemical.com]

- 2. tert-Butyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 3. tert-Butyl chloride - Wikipedia [en.wikipedia.org]

- 4. tert-Butyl chloride [chembk.com]

- 5. This compound | 507-20-0 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. 2-クロロ-2-メチルプロパン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. askthenerd.com [askthenerd.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. nbinno.com [nbinno.com]

- 13. byjus.com [byjus.com]

- 14. chim.lu [chim.lu]

- 15. Making sure you're not a bot! [oc-praktikum.de]

- 16. issr.edu.kh [issr.edu.kh]

- 17. scribd.com [scribd.com]

- 18. homework.study.com [homework.study.com]

- 19. homework.study.com [homework.study.com]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. LON-CAPA Sn2 [s10.lite.msu.edu]

- 22. Solved in the solvolysis of this compound, some | Chegg.com [chegg.com]

- 23. brainly.com [brainly.com]

- 24. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 25. The solvolysis of 2-chloro-2-methyl propane in aqueous acetone is given b.. [askfilo.com]

An In-depth Technical Guide to the Hydrolysis of tert-Butyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of tert-butyl chloride to form tert-butyl alcohol. The document delves into the reaction mechanism, kinetics, experimental protocols for monitoring the reaction, and the influence of various factors on the reaction rate. Quantitative data is presented in structured tables for ease of comparison, and key processes are visualized using diagrams.

Core Concepts: Reaction Mechanism and Kinetics

The hydrolysis of tert-butyl chloride is a classic example of a first-order nucleophilic substitution (SN1) reaction.[1][2][3] This classification is crucial for understanding the reaction's behavior and for manipulating its conditions to achieve desired outcomes.

1.1. The SN1 Reaction Mechanism

The SN1 mechanism for the hydrolysis of tert-butyl chloride proceeds in a stepwise manner.[4] The rate of the overall reaction is determined by the slowest step, which is the formation of a carbocation intermediate.[4]

The mechanism can be broken down into three key steps:

-

Ionization: The carbon-chlorine bond in tert-butyl chloride breaks heterolytically, with the chlorine atom taking both electrons to form a chloride ion (Cl⁻). This results in the formation of a planar and relatively stable tertiary carbocation. This is the rate-determining step of the reaction.

-

Nucleophilic Attack: A molecule of water, acting as a nucleophile, attacks the electrophilic carbocation. This step is fast.

-

Deprotonation: The resulting protonated alcohol is a strong acid and is rapidly deprotonated by another water molecule (acting as a base) to yield the final product, tert-butyl alcohol, and a hydronium ion (H₃O⁺).

1.2. Reaction Kinetics

The hydrolysis of tert-butyl chloride follows first-order kinetics.[2][3] This means that the rate of the reaction is directly proportional to the concentration of the substrate, tert-butyl chloride, and is independent of the concentration of the nucleophile (water).[2]

The rate law can be expressed as:

Rate = k[tert-butyl chloride]

Where:

-

k is the first-order rate constant.

The first-order nature of this reaction is a direct consequence of the SN1 mechanism, where the rate-determining step involves only the tert-butyl chloride molecule.

Experimental Protocols

The kinetics of the hydrolysis of tert-butyl chloride can be studied using various experimental techniques. The most common methods involve monitoring the production of hydrochloric acid (HCl) over time.

2.1. Titrimetric Method

This method involves titrating the HCl produced during the reaction with a standardized solution of a strong base, typically sodium hydroxide (B78521) (NaOH). An indicator is used to determine the endpoint of the titration.

Experimental Workflow: Titrimetric Method

2.2. Conductometric Method

This method relies on the increase in the electrical conductivity of the solution as the reaction progresses. The hydrolysis of tert-butyl chloride produces HCl, which is a strong electrolyte and dissociates into H⁺ and Cl⁻ ions, thereby increasing the conductivity of the solution.

Experimental Setup: Conductometric Method

Quantitative Data

The rate of hydrolysis of tert-butyl chloride is significantly influenced by temperature and the polarity of the solvent.

3.1. Effect of Temperature: Arrhenius Parameters

The relationship between the rate constant (k) and temperature (T) is described by the Arrhenius equation. Experimental studies have determined the activation energy (Ea) and the pre-exponential factor (A) for this reaction.

| Parameter | Value | Source |

| Activation Energy (Ea) | 76.188 kJ/mol | |

| Activation Energy (Ea) | 123.13 kJ/mol | [5] |

| Arrhenius Pre-exponential Factor (A) | e21.336 |

Note: The variation in reported activation energies may be due to different experimental conditions, such as the solvent system used.

3.2. Effect of Solvent Polarity

The SN1 reaction is favored by polar protic solvents, which can stabilize both the carbocation intermediate and the leaving group through solvation.[2] The rate of hydrolysis of tert-butyl chloride increases with increasing polarity of the solvent. This is often studied using mixtures of water with organic solvents like acetone (B3395972) or ethanol.

| Solvent System (v/v) | Half-life (t1/2) in seconds |

| 65:35 acetone/water | 305 |

| 60:40 acetone/water | 281 |

| 55:45 acetone/water | 237 |

Data adapted from a study on the effect of solvent on SN1 reactions.

Conclusion